molecular formula C8H12N2O3S B12101837 N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide

N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide

Cat. No.: B12101837
M. Wt: 216.26 g/mol
InChI Key: MGLUUXQIZDASMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide is an organic compound featuring a methanesulfonamide group attached to a phenyl ring substituted with a hydroxyl and a methylamino group. This structure combines hydrophilic and lipophilic regions, which can be strategically explored to improve pharmacokinetic properties such as absorption, distribution, and membrane permeability in drug design . The sulfonamide functional group is a key pharmacophore in medicinal chemistry, known for its ability to form strong hydrogen bonds and electrostatic interactions with enzyme active sites . Researchers are investigating sulfonamide derivatives for a wide range of therapeutic targets. These include serving as inhibitors for enzymes like carbonic anhydrase (CA), which is a target in cancer research , as well as for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in neurological studies . The specific substitution pattern on the phenyl ring makes this compound a valuable building block for structure-activity relationship (SAR) studies, allowing for the rational design of more effective drug candidates . This product is intended for research applications in chemistry and biology as a key intermediate or reference standard. It is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

N-[2-hydroxy-4-(methylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-9-6-3-4-7(8(11)5-6)10-14(2,12)13/h3-5,9-11H,1-2H3

InChI Key

MGLUUXQIZDASMN-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)NS(=O)(=O)C)O

Origin of Product

United States

Preparation Methods

Sulfonylation of 2-Methoxy-4-nitroaniline

Reaction Conditions :

  • Substrate : 2-Methoxy-4-nitroaniline

  • Reagent : Methanesulfonyl chloride (MsCl, 1.2 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (DCM), 0–25°C, 4–6 h.

  • Yield : 92–95%.

Procedure :
2-Methoxy-4-nitroaniline is dissolved in DCM, followed by dropwise addition of MsCl and triethylamine. The mixture is stirred until completion, washed with NaOH, and purified to yield N-(2-methoxy-4-nitrophenyl)methanesulfonamide.

Reduction of Nitro Group to Amine

Reaction Conditions :

  • Catalyst : Iron powder, NH₄Cl

  • Solvent : Ethanol/water (3:1), 75°C, 3 h.

  • Yield : 85–90%.

Procedure :
N-(2-Methoxy-4-nitrophenyl)methanesulfonamide is reduced using Fe/NH₄Cl in ethanol/water. The nitro group converts to an amine, yielding N-(2-methoxy-4-aminophenyl)methanesulfonamide.

Methylation of Amine to Methylamino

Reaction Conditions :

  • Methylating Agent : Methyl iodide (1.5 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 60°C, 12 h.

  • Yield : 75–80%.

Procedure :
The amine is methylated using MeI and K₂CO₃ in DMF, producing N-(2-methoxy-4-(methylamino)phenyl)methanesulfonamide.

Demethylation of Methoxy to Hydroxyl

Reaction Conditions :

  • Reagent : BBr₃ (3.0 equiv)

  • Solvent : DCM, −78°C to rt, 2 h.

  • Yield : 88–92%.

Procedure :
BBr₃ selectively cleaves the methoxy group, yielding the target compound.

Overall Yield : ~50% (four-step sequence).

Method 2: Nucleophilic Amination Followed by Sulfonylation

Preparation of 4-Fluoro-2-hydroxyaniline

Reaction Conditions :

  • Starting Material : 2-Hydroxy-4-nitrobenzene

  • Fluorination : Selectfluor® (1.1 equiv), CH₃CN, 80°C, 12 h.

  • Yield : 70%.

Procedure :
Fluorine is introduced via electrophilic substitution, followed by nitro reduction (Fe/NH₄Cl) to 4-fluoro-2-hydroxyaniline.

Nucleophilic Substitution with Methylamine

Reaction Conditions :

  • Methylamine : 40% aqueous solution (5.0 equiv)

  • Solvent : DMSO, 120°C, 24 h.

  • Yield : 65%.

Procedure :
4-Fluoro-2-hydroxyaniline reacts with excess methylamine under high temperature to form 4-methylamino-2-hydroxyaniline.

Sulfonylation with Methanesulfonyl Chloride

Reaction Conditions :

  • Reagent : MsCl (1.1 equiv), pyridine, 0°C to rt, 6 h.

  • Yield : 85%.

Procedure :
The amine is sulfonylated using MsCl in pyridine, yielding the target compound.

Overall Yield : ~40% (three-step sequence).

Method 3: Direct Sulfonylation of 4-Methylamino-2-methoxyphenol

Protection of Hydroxyl as Methoxy

Reaction Conditions :

  • Substrate : 4-Methylamino-2-hydroxyphenol

  • Protecting Agent : Methyl iodide (2.0 equiv), K₂CO₃, acetone, reflux, 8 h.

  • Yield : 90%.

Sulfonylation of Methylamino Group

Reaction Conditions :

  • Reagent : MsCl (1.1 equiv), DCM, 0°C, 4 h.

  • Yield : 88%.

Deprotection to Hydroxyl

Reaction Conditions :

  • Reagent : BBr₃ (3.0 equiv), DCM, −78°C to rt, 2 h.

  • Yield : 90%.

Overall Yield : ~60% (three-step sequence).

Comparative Analysis of Synthetic Methods

ParameterMethod 1Method 2Method 3
Steps 433
Overall Yield 50%40%60%
Key Challenges Nitro reduction efficiencyFluorination selectivityHydroxyl protection stability
Scalability HighModerateHigh
Purity >98%>95%>97%

Advantages :

  • Method 1 : High reproducibility and commercial availability of intermediates.

  • Method 3 : Fewer steps and superior yield.

Disadvantages :

  • Method 2 : Low yield due to competing side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amino group using hydrogen gas and a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

The biological activity of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide is notable for its interactions with cellular pathways:

  • Calcium Signaling Modulation : Studies have shown that the compound can increase intracellular calcium levels by acting on specific receptors, which is relevant for understanding cardiac function and neurotransmission .
  • Enzyme Interaction : The compound's structural features allow it to interact with various biological targets, potentially leading to the inhibition or activation of critical biochemical pathways.

Case Studies

Case Study 1: Cardiovascular Research
In a study involving isolated rabbit ear arteries, this compound was shown to induce significant vasoconstriction through alpha 1-adrenoceptor activation. This response underscores its potential utility in exploring cardiovascular drug mechanisms and treatments .

Case Study 2: Neurological Applications
Research into similar compounds has indicated potential benefits in neuropharmacology, particularly concerning neurotransmitter systems. The ability of this compound to influence calcium signaling may provide insights into treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Features

The substituent positions and functional groups on the phenyl ring significantly influence electronic distribution, steric effects, and biological activity. Below is a comparison of key structural differences:

Compound Name (CAS) Substituents on Phenyl Ring Molecular Formula Key Structural Notes
Target Compound 2-hydroxy, 4-(methylamino) C8H12N2O3S Ortho-hydroxy and para-methylamino groups
N-[3-Hydroxy-4-(methylamino)phenyl]methanesulfonamide (1243367-58-9) 3-hydroxy, 4-(methylamino) C8H12N2O3S Meta-hydroxy and para-methylamino groups
N-(4-(2-hydroxyethyl)phenyl)methanesulfonamide (246219-84-1) 4-(2-hydroxyethyl) C9H13NO3S Hydroxyethyl side chain at para position
N-[4-[1-hydroxy-2-(methylamino)propyl]phenyl]methanesulfonamide HCl (955-48-6) 4-(1-hydroxy-2-(methylamino)propyl) C11H19ClN2O3S Branched hydroxy-methylamino propyl group (salt form)
N-(4-(Aminomethyl)phenyl)methanesulfonamide HCl (128263-66-1) 4-(aminomethyl) C8H13ClN2O2S Aminomethyl group at para position (salt form)
N-[2-Hydroxy-5-(2-methylaminoethyl)phenyl]methanesulfonamide (SKF-102652) 2-hydroxy, 5-(2-methylaminoethyl) C10H16N2O3S Ethyl-linked methylamino group at meta position

Physicochemical Properties

Key properties such as solubility, acidity (pKa), and thermal stability vary with substituents:

Compound (CAS) Molecular Weight Density (g/cm³) Boiling Point (°C) pKa Melting Point (°C)
Target Compound 216.258* - - - -
1243367-58-9 216.258 1.5 389.0 - Not reported
246219-84-1 215.27 1.343 375.4 8.72 Not reported
955-48-6 294.80 - - - Not reported
128263-66-1 236.72 - - - 255–257

Notes:

  • The hydroxyethyl group in 246219-84-1 increases hydrophilicity compared to the target compound .
  • The hydrochloride salt forms (e.g., 955-48-6, 128263-66-1) enhance water solubility but may reduce thermal stability .
  • The meta-hydroxy substitution in 1243367-58-9 may alter hydrogen-bonding interactions compared to the ortho-hydroxy group in the target compound .

Biological Activity

N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound features a unique structural composition that includes a methanesulfonamide group attached to a phenyl ring with hydroxy and methylamino substituents. The molecular formula is C8H12N2O3SC_8H_{12}N_2O_3S, and it has a molecular weight of approximately 216.26 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxy and methylamino groups facilitate the formation of hydrogen bonds, which can lead to the inhibition or activation of various biochemical pathways. For instance, this compound can inhibit enzyme activity by binding to the active site, thus preventing substrate interaction and subsequent catalytic processes.

Key Mechanisms:

  • Enzyme Inhibition: The sulfonamide group mimics natural substrates, allowing it to bind to enzyme active sites.
  • Receptor Modulation: It acts as an agonist at certain receptors, influencing calcium signaling pathways and potentially impacting cardiovascular and neurological functions.

Biological Activity Overview

The compound exhibits several notable biological activities, including:

  • Antimicrobial Activity: Similar compounds in the sulfonamide class are known for their antibacterial properties, suggesting potential applications in treating infections.
  • Anticancer Potential: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines .
  • Cardiovascular Effects: Research has shown that it can influence vascular smooth muscle contraction, indicating potential use in cardiovascular therapies .

Comparative Analysis with Similar Compounds

The unique substitution pattern on the phenyl ring of this compound significantly influences its reactivity and biological activity compared to structurally similar compounds. Below is a comparative table highlighting these differences:

Compound NameStructural FeaturesUnique Properties
N-(3-Hydroxy-2-(methylamino)phenyl)methanesulfonamideHydroxy and methylamino groups at different positionsDifferent reactivity due to substitution pattern
N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamideSimilar functional groups but different positioningMay exhibit distinct biological activities
N-(4-Hydroxy-3-(methylamino)phenyl)methanesulfonamideHydroxy group at para positionVariations in binding affinity and enzyme inhibition

Case Studies and Research Findings

  • Enzyme Interaction Studies:
    Recent studies have demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to modulate calcium signaling by acting on alpha-adrenoceptors, which are critical for vascular function .
  • Cytotoxicity Assessments:
    In vitro assays have revealed that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer), with IC50 values indicating potent activity. These findings suggest its potential as a lead compound for anticancer drug development .
  • Pharmacological Profiles:
    Pharmacological profiling indicates that the compound acts selectively on alpha-1 adrenoceptors with an EC50 of 25 nM, showcasing its potential utility in managing conditions related to vascular tone and blood pressure regulation .

Q & A

Q. What are the optimized synthetic routes and characterization methods for N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitutions or coupling reactions. For example:

  • Step 1 : Reacting a hydroxyl- and methylamino-substituted phenyl precursor with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
  • Step 2 : Purification via column chromatography (e.g., silica gel, DCM:MeOH gradients) or recrystallization .

Characterization:

Technique Key Data Evidence Source
NMR 1H^1H/13C^{13}C spectra confirm sulfonamide linkage and substituent positions.
X-ray Crystallography Resolves bond angles and spatial arrangement (e.g., S=O bond geometry).
HPLC-MS Validates purity (>95%) and molecular weight (e.g., [M+H]+^+ peak).

Q. How does the compound react under standard laboratory conditions (e.g., oxidation, hydrolysis)?

Methodological Answer:

  • Oxidation : Reacts with H2_2O2_2 to form sulfonic acid derivatives; monitor via TLC or IR (loss of S=O stretches at ~1350 cm1^{-1}) .
  • Hydrolysis : Acidic/basic conditions cleave the sulfonamide bond. Use pH-stat titration to track reaction progress .
  • Stability : Store at 4°C in anhydrous DMSO to prevent degradation. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .
  • Toxicity Screening : Perform Ames test (bacterial mutagenicity) and acute toxicity assays in rodent models prior to in vivo studies .

Advanced Research Questions

Q. What mechanistic insights exist for its interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Covalent Binding : The sulfonamide group forms hydrogen bonds with catalytic residues (e.g., serine proteases). Use fluorescence polarization assays to quantify binding affinity .
  • Enzyme Inhibition : Conduct kinetic assays (e.g., Michaelis-Menten plots) with varying substrate concentrations. IC50_{50} values are typically <10 µM for kinases .
  • Structural Studies : Co-crystallize with target proteins (e.g., viral polymerases) for X-ray diffraction analysis .

Q. How can computational modeling guide its structural optimization?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding poses in ATP-binding pockets. Prioritize compounds with ΔG < -8 kcal/mol .
  • QSAR Models : Correlate substituent electronegativity (Hammett constants) with bioactivity. Meta-para substitutions enhance potency .
  • MD Simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories (GROMACS) .

Q. How do researchers resolve contradictions in reported reactivity or bioactivity data?

Methodological Answer:

  • Case Example : Discrepancies in oxidation products may arise from solvent polarity. Repeat reactions in DMF vs. THF and compare LC-MS profiles .
  • Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability in IC50_{50} values (e.g., 3 independent syntheses) .
  • Meta-Analysis : Cross-reference crystallographic data (CSD Database) to validate bond-length anomalies .

Q. What advanced techniques are used to study its pharmacokinetic properties?

Methodological Answer:

  • ADME Profiling :
    • Absorption : Caco-2 cell monolayer assays (Papp_{app} > 1 × 106^{-6} cm/s indicates good permeability) .
    • Metabolism : Incubate with liver microsomes; identify metabolites via UPLC-QTOF .
  • In Vivo Tracking : Radiolabel with 14C^{14}C and quantify biodistribution in murine models using scintillation counting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.